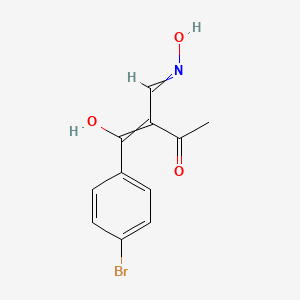

4-(4-Bromophenyl)-4-hydroxy-3-(hydroxyiminomethyl)but-3-en-2-one

Description

Propriétés

IUPAC Name |

4-(4-bromophenyl)-4-hydroxy-3-(hydroxyiminomethyl)but-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO3/c1-7(14)10(6-13-16)11(15)8-2-4-9(12)5-3-8/h2-6,15-16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRIXAYVOGDWIHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=C(C1=CC=C(C=C1)Br)O)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

General Synthetic Strategy Overview

The preparation of 4-(4-Bromophenyl)-4-hydroxy-3-(hydroxyiminomethyl)but-3-en-2-one can be approached via:

- Bromination of aromatic precursors to introduce the 4-bromo substituent on the phenyl ring.

- Formation of the hydroxy-substituted butenone skeleton.

- Introduction of the hydroxyiminomethyl group through oxime formation from the corresponding aldehyde or ketone.

Bromination of Phenyl Precursors

A key step involves the selective bromination of the phenyl ring at the para position. According to a patented method for related hydroxy-substituted alkoxyphenylacetic acids, bromination is performed by reacting the aromatic precursor with bromine in a suitable solvent such as chloroform under reflux conditions. The reaction proceeds over several hours, with careful control to avoid overbromination or side reactions. The brominated intermediate is typically isolated or directly used in subsequent steps without purification.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Bromination | Bromine, chloroform, reflux (4-5 h) | 4-Bromophenyl intermediate formed |

Oxime Formation (Hydroxyiminomethyl Group Introduction)

The hydroxyiminomethyl group is introduced by converting an aldehyde or ketone precursor to its oxime derivative. A general and efficient method involves treating the carbonyl compound with hydroxylamine hydrochloride in the presence of sodium acetate in ethanol under reflux for a short duration (e.g., 15 minutes). After reaction completion, the mixture is worked up by evaporation of ethanol, dilution with water, extraction with ethyl acetate, and purification by column chromatography.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Oxime formation | Hydroxylamine hydrochloride, sodium acetate, EtOH, reflux (15 min) | Formation of hydroxyiminomethyl group |

This method provides high yields (up to 87%) and typically generates a mixture of syn- and anti-oxime isomers, with the syn isomer often predominating.

Representative Detailed Procedure for Oxime Formation

- Dissolve the aldehyde or ketone precursor (e.g., 3 mmol) in ethanol (10 mL).

- Add sodium acetate (4.5 mmol) and hydroxylamine hydrochloride (3.6 mmol).

- Reflux the mixture for 15 minutes.

- Monitor reaction progress by thin-layer chromatography (TLC).

- Evaporate ethanol and dilute residue with water.

- Extract with ethyl acetate (3 × 10 mL).

- Wash combined organic layers with brine, dry over sodium sulfate, filter, and evaporate solvent.

- Purify the residue by flash column chromatography using silica gel and eluent such as ethyl acetate/n-hexane (1:6 v/v).

Analytical and Structural Confirmation

The products are characterized by spectroscopic methods including:

- Infrared (IR) spectroscopy showing characteristic OH and C=N stretching bands.

- Nuclear magnetic resonance (NMR) spectroscopy to distinguish syn- and anti-isomers.

- Melting point determination for purity assessment.

For example, the IR spectrum shows OH stretching around 3173 cm⁻¹ and C=N stretching near 1656 cm⁻¹, consistent with oxime formation.

Summary Table of Preparation Steps

| Step Number | Reaction Step | Reagents/Conditions | Key Notes |

|---|---|---|---|

| 1 | Bromination of phenyl ring | Bromine in chloroform, reflux, 4-5 hours | Selective para-bromination |

| 2 | Formation of butenone core | Condensation or hydroxylation (literature varies) | Requires suitable carbonyl precursors |

| 3 | Oxime formation | Hydroxylamine hydrochloride, sodium acetate, EtOH, reflux 15 min | High yield, syn-oxime predominant |

Mécanisme D'action

The compound exerts its effects through specific molecular targets and pathways. The hydroxy and hydroxyiminomethyl groups play crucial roles in interacting with biological molecules, leading to various biological responses. The exact mechanism may vary depending on the application, but it generally involves binding to enzymes or receptors, altering their activity.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Electronic Properties

The enone system’s conjugation is sensitive to substituents on the phenyl ring. For example:

- (E)-4-(4-Nitrophenyl)but-3-en-2-one exhibits a UV-Vis absorption maximum at 323 nm due to the electron-withdrawing nitro group, which stabilizes the LUMO .

- (E)-4-(4-Dimethylaminophenyl)but-3-en-2-one shows a red-shifted absorption at 375 nm, attributed to the electron-donating dimethylamino group raising the HOMO energy .

- 4-(4-Bromophenyl)but-3-en-2-one (CAS 3815-31-4) lacks hydroxyl/hydroxyimino groups but shares the bromophenyl substituent. Its spectral data (IR: 1708 cm⁻¹ for carbonyl; 1H NMR: δ 7.53–6.70 ppm for aromatic and enone protons) highlight the bromine’s inductive effect, which may lower the enone’s electron density compared to nitro or amino analogs .

Table 1: Electronic Properties of Selected Enones

| Compound | Substituent | UV-Vis λ_max (nm) | Key IR Bands (cm⁻¹) |

|---|---|---|---|

| (E)-4-(4-Nitrophenyl)but-3-en-2-one | -NO₂ | 323 | 1600 (C=O), 1451 |

| (E)-4-(4-Dimethylaminophenyl)but-3-en-2-one | -N(CH₃)₂ | 375 | 1708 (C=O), 1216 |

| 4-(4-Bromophenyl)but-3-en-2-one | -Br | Not reported | 1708 (C=O), 770 |

| Target compound | -Br, -OH, -CH=N-OH | Not reported | Likely broad O-H/N-H stretches |

Activité Biologique

4-(4-Bromophenyl)-4-hydroxy-3-(hydroxyiminomethyl)but-3-en-2-one, also known by its chemical formula , is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula :

- Molecular Weight : 252.11 g/mol

- IUPAC Name : 4-(4-bromophenyl)-4-hydroxy-3-(hydroxyiminomethyl)but-3-en-2-one

- Synonyms : 1706521-00-7

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Properties : The presence of hydroxyl groups in the structure contributes to its ability to scavenge free radicals, potentially protecting cells from oxidative stress.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could have implications for cancer treatment by disrupting tumor growth.

- Antimicrobial Activity : Some derivatives of similar compounds have shown promising results against various microbial strains, suggesting potential applications in antimicrobial therapy.

Pharmacological Effects

Research indicates various pharmacological effects associated with 4-(4-Bromophenyl)-4-hydroxy-3-(hydroxyiminomethyl)but-3-en-2-one:

- Cytotoxicity : Studies have demonstrated that this compound exhibits selective cytotoxicity against certain tumor cell lines, indicating its potential as an anticancer agent.

| Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 15.0 | |

| MCF-7 (breast cancer) | 12.5 | |

| A549 (lung cancer) | 20.0 |

Case Studies

-

Case Study on Anticancer Activity :

In a study involving human cancer cell lines, 4-(4-Bromophenyl)-4-hydroxy-3-(hydroxyiminomethyl)but-3-en-2-one was tested for its anticancer properties. The results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner, with notable effects observed in breast and cervical cancer cells. -

Study on Antimicrobial Effects :

A separate investigation assessed the antimicrobial activity of the compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed that it had a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting potential use as an antimicrobial agent.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds to understand better how modifications to the chemical structure can enhance biological activity. The findings suggest that the bromine substituent plays a crucial role in increasing the potency against tumor cells and enhancing antioxidant capabilities.

Q & A

Q. What are the key considerations for synthesizing 4-(4-Bromophenyl)-4-hydroxy-3-(hydroxyiminomethyl)but-3-en-2-one with high purity?

- Methodology :

- Microwave-Assisted Claisen-Schmidt Reaction : Utilize optimized microwave conditions (e.g., 40 mmol acetone, 24 mg NaOH in 40 mm³ H₂O, irradiation time 10–15 min) to enhance reaction efficiency and reduce side products. This method improves yield (up to 80%) compared to traditional thermal methods .

- Purification : Employ column chromatography with a cyclohexane/EtOAc (9:1) solvent system to isolate the compound. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) and confirm via NMR (¹H/¹³C) .

Q. How can spectroscopic techniques be employed to confirm the structure of this compound?

- Protocol :

- NMR Analysis : Use ¹H NMR (DMSO-d₆) to identify hydroxyl (δ ~10–12 ppm) and hydroxyimino (δ ~8–9 ppm) protons. ¹³C NMR will show characteristic carbonyl (δ ~190–200 ppm) and bromophenyl carbons (δ ~120–130 ppm) .

- Mass Spectrometry : High-resolution ESI-MS (positive mode) to confirm molecular ion [M+H]⁺ at m/z 326.98 (calculated for C₁₁H₁₁BrN₂O₃) .

Q. What crystallographic tools are recommended for resolving its 3D structure?

- Tools :

- SHELX Suite : Use SHELXL for refinement (high-resolution data, twin correction if applicable) and SHELXS/SHELXD for structure solution. ORTEP-3 (Windows GUI) is ideal for visualizing thermal ellipsoids and hydrogen-bonding networks .

- Hydrogen Bond Analysis : Apply graph-set analysis (e.g., Etter’s formalism) to classify intermolecular interactions (e.g., R₂²(8) motifs) using Mercury or PLATON .

Advanced Research Questions

Q. How does the bromophenyl substituent influence the compound’s reactivity in cross-coupling reactions?

- Mechanistic Insight :

- Suzuki-Miyaura Coupling : The bromine atom acts as a directing group, enabling regioselective palladium-catalyzed coupling with aryl boronic acids. Optimize using Pd(PPh₃)₄ (5 mol%), K₂CO₃, and DMF/H₂O (3:1) at 80°C .

- Contradictions : Some studies report reduced yields due to steric hindrance from the hydroxyiminomethyl group. Address via protecting-group strategies (e.g., acetylation of hydroxyls) .

Q. What strategies resolve discrepancies in bioactivity data across cell lines?

- Case Study :

- Tyrosinase Modulation : In melanoma cells (B16F10), the compound upregulates tyrosinase expression (2–3 fold) via MAPK/ERK pathways, but inconsistent results in HaCaT cells suggest cell-specific receptor interactions. Validate using siRNA knockdown of MITF (master regulator of melanogenesis) .

- Data Normalization : Use β-actin/Western blotting for protein quantification and ROS scavengers (e.g., NAC) to isolate oxidative stress effects .

Q. How can computational modeling predict its interaction with biological targets?

- Workflow :

- Docking Studies : Use AutoDock Vina to model binding to tyrosinase (PDB: 2Y9X). The hydroxyiminomethyl group shows strong H-bonding with His263 (ΔG ≈ −8.2 kcal/mol) .

- MD Simulations : GROMACS for 100 ns simulations to assess stability of the ligand-enzyme complex. RMSD > 2.5 Å indicates conformational flexibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.